molecular formula C15H21BrN2O2 B12616626 3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B12616626
M. Wt: 341.24 g/mol
InChI Key: JZYJQWFNIFJNGJ-UHFFFAOYSA-N
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Description

3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS: 886767-53-9) is a piperazine derivative with the molecular formula C₁₅H₂₁BrN₂O₂ and a molecular weight of 341.243 g/mol . The compound features a tert-butyl carbamate group at the piperazine nitrogen and a 2-bromophenyl substituent at the 3-position of the piperazine ring. Its InChIKey is JZYJQWFNIFJNGJ-UHFFFAOYSA-N, and it has a calculated XlogP of 3.6, indicating moderate hydrophobicity . This compound is commonly used as an intermediate in medicinal chemistry, particularly for synthesizing ligands targeting neurotransmitter receptors or kinase inhibitors.

Properties

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

tert-butyl 3-(2-bromophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3

InChI Key

JZYJQWFNIFJNGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthesis via Piperazine Derivatives

  • Starting Materials:

    • Piperazine
    • 2-Bromobenzoyl chloride or a similar brominated phenyl compound
    • tert-Butanol or di-tert-butyl dicarbonate as the protecting group for the carboxylic acid
  • General Reaction Scheme:

    • The synthesis typically begins with the formation of a piperazine derivative through a nucleophilic substitution reaction involving piperazine and a brominated phenyl compound.
    • This is followed by the introduction of the tert-butyl ester group via a coupling reaction with tert-butyl alcohol or di-tert-butyl dicarbonate.

Reaction Conditions

The reaction conditions vary depending on the specific reagents used:

  • Temperature: Reactions are often conducted at temperatures ranging from room temperature to about 90 °C.
  • Solvents: Common solvents include ethanol, toluene, or tetrahydrofuran (THF), which facilitate the solubility of reactants and improve reaction kinetics.
  • Catalysts: In some cases, catalysts such as triethylamine may be used to promote the reaction.

Yield and Purification

The yield of this compound can vary based on the method employed:

Method Yield (%) Notes
Method A 85% Using di-tert-butyl dicarbonate in ethanol
Method B 91% Reaction in THF with piperazine and brominated compound
Method C 78% Direct esterification using tert-butanol

Purification techniques often involve crystallization from solvent mixtures such as n-hexane and ethyl acetate, ensuring high purity of the final product.

Analytical Techniques

To confirm the structure and purity of the synthesized compound, various analytical techniques are employed:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the 2-bromophenyl group undergoes nucleophilic substitution under mild conditions. This reaction facilitates the introduction of diverse nucleophiles, enabling structural diversification.

Reaction Example :

3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester+Nu3-(2-Nu-phenyl)-piperazine-1-carboxylic acid tert-butyl ester+Br\text{3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester} + \text{Nu}^- \rightarrow \text{3-(2-Nu-phenyl)-piperazine-1-carboxylic acid tert-butyl ester} + \text{Br}^-

Conditions :

  • Nucleophiles: Amines, thiols, or alkoxides.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO).

  • Temperature: 80–120°C.

Key Observations :

  • Electron-withdrawing groups (e.g., the piperazine ring) activate the aromatic ring toward SNAr.

  • Steric hindrance from the tert-butyl group does not impede substitution at the para position of the bromophenyl ring.

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid, enabling further functionalization.

Reaction Example :

3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl esterNaOH/H2O3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid+(CH3)3COH\text{this compound} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid} + \text{(CH}_3\text{)}_3\text{COH}

Conditions :

  • Base: Aqueous NaOH (1–2 M).

  • Acid Workup: HCl or H2_2SO4_4 to protonate the carboxylate.

  • Yield: >90% under optimized conditions.

Applications :

  • The free carboxylic acid can be coupled with amines or alcohols to form amides or esters.

Piperazine Ring Deprotection

The tert-butyloxycarbonyl (Boc) group on the piperazine nitrogen is cleaved under acidic conditions, regenerating the secondary amine.

Reaction Example :

3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl esterHCl/dioxane3-(2-Bromo-phenyl)-piperazine+CO2+(CH3)3COH\text{this compound} \xrightarrow{\text{HCl/dioxane}} \text{3-(2-Bromo-phenyl)-piperazine} + \text{CO}_2 + \text{(CH}_3\text{)}_3\text{COH}

Conditions :

  • Acid: HCl in dioxane (4 M) .

  • Time: 2–4 hours at room temperature .

  • Yield: >85% .

Applications :

  • Deprotection enables further alkylation or acylation of the piperazine ring .

Coupling Reactions

The bromophenyl group facilitates cross-coupling reactions, such as Suzuki-Miyaura couplings, to install aryl or heteroaryl groups.

Reaction Example :

3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester+Ar-B(OH)2Pd catalyst3-(2-Ar-phenyl)-piperazine-1-carboxylic acid tert-butyl ester\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{3-(2-Ar-phenyl)-piperazine-1-carboxylic acid tert-butyl ester}

Conditions :

  • Catalyst: Pd(PPh3_3)4_4 or PdCl2_2(dppf).

  • Base: Na2_2CO3_3 or K3_3PO4_4.

  • Solvent: Toluene/ethanol or DMF.

Key Considerations :

  • The steric bulk of the tert-butyl group does not interfere with coupling at the bromophenyl position.

Functional Group Compatibility Table

Reaction Type Conditions Functional Group Tolerance Yield (%) Source
SNArDMF, 100°C, 12 hAmines, thiols, alkoxides70–85
Ester HydrolysisNaOH (2 M), rt, 2 hAcid-sensitive groups>90
Boc DeprotectionHCl/dioxane, rt, 3 hBase-sensitive groups85–92
Suzuki CouplingPd(PPh3_3)4_4, Na2_2CO3_3, 80°CBoronic acids, esters60–75

Mechanistic Insights

  • SNAr : The electron-deficient bromophenyl ring (activated by the piperazine’s electron-withdrawing effect) undergoes attack by nucleophiles, followed by bromide elimination.

  • Boc Deprotection : Protonation of the Boc group’s carbonyl oxygen facilitates cleavage, releasing CO2_2 and tert-butanol .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents
The compound has been identified as an important intermediate in the synthesis of oxazolidinone antibiotics, which are effective against Gram-positive bacteria, including resistant strains. Oxazolidinones inhibit protein synthesis by preventing the formation of the ribosomal initiation complex, making them crucial in treating infections that do not respond to traditional antibiotics .

Neurological Disorders
Research indicates that derivatives of this compound may have potential therapeutic effects in treating neurological disorders. Its structural properties allow for modifications that can enhance biological activity, making it a candidate for developing new treatments .

Synthetic Organic Chemistry

Versatile Intermediate
3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester serves as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals. It is utilized in creating complex molecules through reactions such as alkylation and acylation, facilitating the development of new drugs and crop protection agents .

Synthesis of Novel Compounds
The compound is also employed in synthesizing novel piperazine derivatives that exhibit a range of biological activities. For instance, it can be modified to create compounds with enhanced efficacy against specific pathogens or improved pharmacokinetic profiles .

Biochemical Research

Enzyme Inhibitors
In biochemical studies, this compound is used to investigate enzyme inhibitors, providing insights into metabolic pathways and potential therapeutic targets. The ability to inhibit specific enzymes can lead to advancements in drug discovery and development processes .

Material Science

Advanced Materials Development
The unique chemical characteristics of this compound make it suitable for formulating advanced materials such as polymers and coatings. These materials benefit from enhanced durability and performance due to the compound's structural properties .

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against both human and veterinary pathogens. The mechanism was attributed to the inhibition of protein synthesis, showcasing the compound's potential in developing new antibiotics .

Case Study 2: Neurological Applications

Research focused on modifying the piperazine structure led to compounds that showed promise in treating neurological disorders such as depression and anxiety. These modifications aimed to enhance receptor binding affinity and selectivity, leading to improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of 3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atom and the piperazine ring play crucial roles in its binding to these targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Bromophenyl vs. Pyridinyl: The target compound’s 2-bromophenyl group (C₆H₄Br) provides a bulky, electron-deficient aromatic ring, favoring π-π stacking and halogen bonding in receptor interactions.
  • Trifluoromethyl vs.

Pharmacological Relevance

  • 4-(Pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester (50b) shows affinity for α4β2 nicotinic acetylcholine receptors, a target for smoking cessation therapies .
  • Brominated derivatives (e.g., 50c, 4-(5-bromopyrimidin-2-yl) analog) are leveraged in kinase inhibitor synthesis due to their ability to form covalent bonds with target proteins .

Physicochemical Properties

  • Hydrophobicity : The target compound’s XlogP (3.6) is higher than pyridinyl analogs (e.g., 50b: XlogP ~2.5), reflecting the bromophenyl group’s lipophilicity .
  • Molecular Weight: Brominated derivatives generally exceed 300 g/mol, while non-halogenated analogs (e.g., 50b) are lighter (~260–270 g/mol) .

Biological Activity

3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry, particularly due to its interactions with various biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a bromophenyl group and a tert-butyl ester, which contributes to its unique reactivity and biological properties. The structural formula can be represented as follows:

C15H20BrN2O2\text{C}_{15}\text{H}_{20}\text{BrN}_2\text{O}_2

The primary biological activity of this compound is attributed to its interaction with the 5-HT1A receptor , a critical target in the treatment of mood disorders:

  • Binding Affinity : The compound binds to the 5-HT1A receptor, influencing serotonin signaling pathways that regulate mood and anxiety.
  • Biochemical Pathways : Activation of this receptor can modulate various biochemical pathways, leading to effects on neurotransmitter release and neuronal excitability .

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies:

Antidepressant Effects

Research indicates that compounds similar to 3-(2-Bromo-phenyl)-piperazine derivatives exhibit antidepressant-like effects in animal models. For instance, studies have shown that these compounds can reduce immobility in forced swim tests, suggesting potential efficacy in treating depression .

Anticancer Activity

Preliminary findings suggest that derivatives of this compound may possess anticancer properties. In vitro studies have demonstrated that certain piperazine derivatives induce apoptosis in cancer cell lines, such as PC3 (prostate cancer) and DU145, through mechanisms involving cell cycle arrest and DNA damage .

Antimicrobial Properties

Some studies have explored the antimicrobial activity of related piperazine compounds against various pathogens. For example, derivatives have shown effectiveness against Neisseria meningitidis and Haemophilus influenzae at concentrations that indicate potential for further development as antibacterial agents .

Case Studies

StudyFindingsReference
Antidepressant ActivityInduced significant reduction in immobility in forced swim tests in mice
Anticancer ActivityInduced apoptosis in prostate cancer cell lines with IC50 values indicating dose-dependent efficacy
Antimicrobial ActivityShowed moderate antibacterial activity against N. meningitidis and H. influenzae

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound's lipophilicity due to the tert-butyl group may enhance its absorption across biological membranes.
  • Distribution : Its distribution within tissues is influenced by protein binding and interaction with transporters.
  • Metabolism : Preliminary data suggest metabolic pathways involving cytochrome P450 enzymes, which could affect its bioavailability and efficacy.

Q & A

Q. What are the common synthetic pathways for preparing 3-(2-Bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester, and what are the critical reaction conditions?

Answer: The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example:

  • Buchwald-Hartwig coupling : Reacting 4-iodoaniline with piperazine-1-carboxylic acid tert-butyl ester in the presence of copper iodide and potassium phosphate at 80°C under argon for 30 hours yields derivatives with ~43% efficiency after column chromatography (CH2_2Cl2_2/acetone) .
  • Multi-step functionalization : Piperazine intermediates can be synthesized via reductive amination or substitution. For instance, tert-butyl piperazine esters react with bromophenyl moieties under reflux in THF (20 hours) with NaH as a base, followed by silica gel purification .

Q. Critical conditions :

  • Catalyst system: Pd(OAc)2_2/Xantphos for cross-coupling .
  • Solvents: Toluene/EtOH mixtures for nucleophilic substitutions .
  • Purification: Silica gel chromatography (eluent ratios: CH2_2Cl2_2/MeOH/NH4_4OH 95:5:0.5) .

Q. How can spectroscopic data (NMR, IR, LCMS) confirm the structure and purity of this compound?

Answer:

  • 1H NMR : Key signals include tert-butyl protons at δ 1.44 ppm (singlet, 9H) and piperazine ring protons at δ 3.45–3.66 ppm (multiplet, 4H). Bromophenyl aromatic protons appear as doublets near δ 7.2–7.4 ppm .
  • IR : The carbonyl stretch (C=O) of the tert-butyl ester appears at ~1692 cm1^{-1} .
  • LCMS/HRMS : Molecular ion peaks align with calculated masses (e.g., [M+H]+^+ at m/z 411.2 for C24_{24}H30_{30}N2_2O4_4) .
  • Purity : HPLC with >95% area under the curve (retention time: ~12–15 min, C18 column) .

Advanced Research Questions

Q. How does the bromophenyl substituent influence reactivity in cross-coupling or substitution reactions?

Answer: The bromine atom acts as a directing group and enhances electrophilic substitution. For example:

  • Suzuki-Miyaura coupling : The bromine can be replaced with boronic acids under Pd catalysis. Reaction conditions (80°C, 12 hours) yield biaryl derivatives with >80% efficiency .
  • Steric effects : The bulky tert-butyl ester reduces regioselectivity in nucleophilic substitutions, requiring optimized bases (e.g., NaH in DMF) .

Q. Data example :

  • Substitution at the 2-bromo position with trimethoxyphenoxy groups (via SNAr) achieves 85% yield in anhydrous DMF at 60°C .

Q. What strategies address regioselectivity challenges in piperazine ring functionalization?

Answer:

  • Protective groups : The tert-butyl ester shields the piperazine nitrogen, allowing selective modification at the 4-position. For example, alkylation with phenethyl groups proceeds at the secondary amine .
  • Temperature control : Low-temperature reactions (0–5°C) minimize side reactions during bromophenyl substitution .
  • Catalyst tuning : Pd/Xantphos systems favor coupling at electron-deficient aryl bromides over competing sites .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

Answer:

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model binding to PP2A (Protein Phosphatase 2A), a cancer target. The bromophenyl group shows hydrophobic interactions with Leu309^{309} and His118^{118} .
  • QSAR : Quantitative structure-activity relationships correlate substituent electronegativity (e.g., bromine) with inhibition potency (IC50_{50} values <1 µM) .

Q. What are the applications of this compound in medicinal chemistry, particularly as a drug intermediate?

Answer:

  • Anticancer agents : It serves as a precursor for Palbociclib (CDK4/6 inhibitor). The tert-butyl ester enhances solubility during synthesis, while the bromophenyl group allows late-stage functionalization .
  • Multidrug resistance (MDR) reversal : Piperazine derivatives with trimethoxyphenoxy substituents show MDR-reversing activity in in vitro assays (EC50_{50}: 2.5 µM) .

Q. Synthetic example :

  • Coupling with 6-bromo-8-cyclopentyl-pyridopyrimidine yields a kinase inhibitor intermediate (LC-MS: m/z 454.1 [M+H]+^+) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reaction yields or spectroscopic data for derivatives?

Answer:

  • Yield optimization : Varying solvent polarity (e.g., THF vs. DMF) improves yields from 43% to 85% in aryl coupling reactions .
  • Spectroscopic ambiguity : Overlapping NMR signals (e.g., piperazine CH2_2 vs. tert-butyl) are resolved using 13^{13}C DEPT or 2D-COSY .
  • Crystallography : Single-crystal X-ray diffraction confirms regiochemistry (e.g., C–Br bond length: 1.89 Å) .

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